Product packaging for Cobalt(II) carbonate hydrate(Cat. No.:CAS No. 137506-60-6)

Cobalt(II) carbonate hydrate

Cat. No.: B144224
CAS No.: 137506-60-6
M. Wt: 136.96 g/mol
InChI Key: JLAIPADPFFTYLP-UHFFFAOYSA-L
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Description

Cobalt(II) carbonate hydrate is a useful research compound. Its molecular formula is CH2CoO4 and its molecular weight is 136.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2CoO4 B144224 Cobalt(II) carbonate hydrate CAS No. 137506-60-6

Properties

IUPAC Name

cobalt(2+);carbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAIPADPFFTYLP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929810
Record name Cobalt(2+) carbonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137506-60-6
Record name Cobalt(2+) carbonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Contemporary Chemical Science

The primary role of Cobalt(II) carbonate hydrate (B1144303) in modern chemistry is as a versatile precursor for the synthesis of other cobalt compounds. Its controlled thermal decomposition and reactivity with various chemical agents allow for the production of materials with specific morphologies and functionalities.

This compound is a key starting material for producing various cobalt-based catalysts. The thermal decomposition of Cobalt(II) carbonate hydrate is a common method to produce cobalt oxides, such as Co₃O₄, which are crucial in many catalytic processes. This decomposition often occurs at lower temperatures compared to the anhydrous form, offering a more energy-efficient route to catalyst synthesis.

One of the notable applications of catalysts derived from this compound is in the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbons. chemimpex.com Additionally, research has demonstrated the efficacy of these catalysts in the hydrogenation of carbon dioxide to methanol, a significant reaction for carbon capture and utilization strategies. The catalytic performance in such applications is often attributed to the high specific surface area and the presence of numerous active sites in the materials derived from the hydrate precursor. Beyond these, it also serves as a precursor for cobalt carbonyl and other cobalt salts, which are themselves vital in numerous catalytic reactions.

Interdisciplinary Relevance and Research Domains

The applications of Cobalt(II) carbonate hydrate (B1144303) extend beyond traditional chemistry into several interdisciplinary research fields, most notably materials science and energy storage. Its ability to be transformed into various nanostructures and functional materials makes it a valuable component in the development of advanced technologies.

In the realm of materials science, Cobalt(II) carbonate hydrate is utilized in the synthesis of coordination polymers and metal-organic frameworks. A notable example is its reaction with dipicolinic acid and 4,4′-bipyridine to form transition metal dipicolinates. These materials are of significant interest due to their magnetic properties and potential applications in data storage technologies. Furthermore, the synthesis of novel cobalt hydroxy carbonate nanomaterials, which are related to the rosasite mineral group, has been achieved using this precursor. researchgate.net These nanomaterials, characterized by bundles of fibers on the micron scale in length and nanoscale in width, showcase the versatility of the hydrate in creating complex structures. researchgate.net

The electrochemical properties of materials derived from this compound have positioned it as a key area of research for energy storage applications, particularly in lithium-ion batteries and supercapacitors. chemimpex.com In lithium-ion batteries, cobalt compounds are integral to the performance of cathode materials, contributing to enhanced energy density and cycle stability. Research has also explored the potential of cobalt carbonate itself as an anode material, with studies showing that creating composites with graphene can overcome its inherent poor electronic conductivity, leading to higher capacity and better rate performance. alfa-chemistry.com

In the field of supercapacitors, which require materials with high power density and excellent cycle stability, cobalt carbonate hydroxide (B78521) hydrate has shown significant promise. researchgate.net Research has demonstrated that nanostructured forms, such as nanoarrays grown on carbon cloth, can act as efficient electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting and metal-air batteries. frontiersin.org Doping these materials with other elements, like iron, has been shown to significantly boost their catalytic activity. acs.org Furthermore, composites of cobalt carbonate hydroxide hydrate with materials like reduced graphene oxide have been developed for high-performance supercapacitor electrodes.

Another emerging application of this compound is in the development of chemical sensors. Its three-dimensional, interconnected microstructure and high specific surface area make it a suitable candidate for gas sensing applications. However, its intrinsically low conductivity often necessitates hybridization with conductive materials. A notable research finding is the development of a hybrid sensor using this compound and reduced graphene oxide (RGO) for the detection of ammonia (B1221849) at room temperature. mdpi.com This hybrid material exhibited a significantly higher response to ammonia compared to the pure hydrate. mdpi.com

PropertyValue/DescriptionReference(s)
Molecular Formula CoCO₃·xH₂O chemimpex.com
Appearance Pink paramagnetic solid frontiersin.org
Crystal Structure Rhombohedral
Key Applications Catalyst precursor, Materials synthesis, Battery manufacturing, Gas sensing chemimpex.com

This compound: A Review of Synthetic Methodologies

This compound (CoCO₃·xH₂O) is an inorganic compound of significant interest in various fields, including the manufacturing of battery materials, catalysts, and pigments. meixi-mgo.commdpi.com The physical and chemical properties of this compound, such as crystallinity, particle size, and morphology, are intrinsically linked to its synthesis route. This article provides a focused overview of the primary synthetic methodologies for producing this compound, specifically wet chemical precipitation and hydrothermal techniques.

Crystallographic and Structural Characterization

Phase Identification and Polymorphism

Cobalt(II) carbonate hydrate (B1144303) can exist in various crystal systems, including rhombohedral, hexagonal, and monoclinic phases. Furthermore, it is known to form an amorphous precursor that transforms into more stable crystalline structures.

The anhydrous form of cobalt(II) carbonate, CoCO₃, crystallizes in a rhombohedral system, which is a subdivision of the trigonal crystal system. This structure is analogous to that of calcite. The natural mineral form of cobalt carbonate with this structure is known as spherocobaltite ucl.ac.uk.

Research based on the Materials Project database provides detailed crystallographic information for the trigonal structure of CoCO₃ with the space group R-3c (No. 167) materialsproject.org. High-pressure studies using X-ray diffraction have also confirmed the stability of the rhombohedral R-3c space group for CoCO₃ at pressures up to approximately 56 GPa, even after laser heating to 1200 K researchgate.net.

Crystallographic Data for Rhombohedral CoCO₃
Crystal SystemTrigonal
Space GroupR-3c (No. 167)
Lattice Parameter (a)4.710 Å

The hexagonal crystal system is closely related to the rhombohedral system, with the latter being a subset of the former. Cobalt(II) carbonate hexahydrate (CoCO₃·6H₂O) is reported to have a trigonal crystal structure ucl.ac.uk. The transformation of an amorphous α-precipitate of cobalt hydroxide (B78521) can lead to a crystalline β-precipitate, with scanning electron micrographs revealing thin hexagonal platelets researchgate.net. This indicates that hexagonal morphologies can be a feature of cobalt-containing precipitates.

Cobalt carbonate hydroxide, with the formula Co₂(CO₃)(OH)₂, can crystallize in monoclinic phases that are structurally similar to the minerals rosasite [(Cu,Zn)₂(CO₃)(OH)₂] and malachite [Cu₂(CO₃)(OH)₂] nih.gov. Density Functional Theory (DFT) simulations have shown that both the rosasite-like and malachite-like structures are energetically very similar, representing two local minima on the potential energy landscape for Co₂(CO₃)(OH)₂ nih.gov.

However, Rietveld refinement of powder X-ray diffraction data suggests that the rosasite-like structure provides a better fit to the experimental data. The agreement index (Rwp) for the rosasite model was found to be 12.9%, which is significantly better than the 32.6% obtained for the malachite model materialsproject.org. This suggests that the rosasite structure is the more probable model for Co₂(CO₃)(OH)₂ synthesized under the reported conditions materialsproject.org. It has been proposed that these two structures can be considered as polytypes, and the poor fit in some refinements could be due to stacking disorder ucl.ac.uknih.gov.

Refined Cell Parameters for Rosasite-like Co₂(CO₃)(OH)₂
Crystal SystemMonoclinic
Space GroupP112₁/n
a3.1408 (4) Å
b12.2914 (17) Å
c9.3311 (16) Å
γ82.299 (16)°

The initial precipitate formed from the reaction of cobalt and carbonate ions in an aqueous solution at room temperature is typically an amorphous phase. This amorphous substance is a hydrated cobalt carbonate nih.gov. Over time, through a process of aging in the aqueous solution, this amorphous phase can transform into a more crystalline form nih.gov.

The kinetics of such transformations are complex and can be influenced by various factors. While detailed kinetic studies on the crystallization of amorphous cobalt(II) carbonate hydrate are not extensively reported, analogous systems like amorphous calcium carbonate have been studied. These studies show that the transformation can proceed through dehydration followed by crystallization, which may involve dissolution and reprecipitation mechanisms or solid-state transformations americanelements.comresearchgate.net. In a related cobalt compound, amorphous cobalt hydroxide has been observed to undergo phase transitions to crystalline cobalt oxides when subjected to an electron beam.

Advanced Diffraction Techniques

Powder X-ray Diffraction (PXRD) is a fundamental technique for the crystallographic and structural characterization of this compound and its related phases nih.gov. PXRD is extensively used for phase identification, determination of lattice parameters, and quantitative analysis of crystalline mixtures nih.gov.

The application of PXRD has been crucial in distinguishing between the closely related monoclinic rosasite-like and malachite-like phases of cobalt carbonate hydroxide nih.gov. Through Rietveld refinement of PXRD data, researchers have been able to determine the most probable crystal structure and refine its lattice parameters materialsproject.orgnih.gov. PXRD patterns of cobalt carbonate hydroxide show characteristic reflections that allow for its identification. For instance, XRD patterns of Co(CO₃)₀.₅(OH)·0.11H₂O nanowires have been reported, and their subsequent calcination to cobalt oxide phases can also be monitored using this technique researchgate.net. The sharpness and intensity of the peaks in a PXRD pattern provide information about the crystallinity of the material. While well-defined peaks indicate a high degree of crystallinity, broad features can suggest the presence of amorphous or poorly crystalline material.

Synchrotron Powder Diffraction for Structural Elucidation

Synchrotron powder diffraction is a powerful tool for determining the crystal structure of materials, offering high resolution and intensity that surpasses conventional laboratory X-ray sources. ansto.gov.au This technique is particularly valuable for analyzing moderately complex structures from powder samples and can be used to observe chemical processes in real-time. ansto.gov.au

For cobalt carbonate hydroxide (Co2CO3(OH)2), a compound closely related to this compound, synchrotron powder X-ray diffraction (PXRD) has been instrumental in refining its crystal structure. researchgate.netnih.gov Studies combining PXRD data with density functional theory (DFT) simulations have explored various possible crystal structures, including those analogous to the minerals malachite and rosasite. researchgate.netnih.gov The best fit to the experimental PXRD data for a hydrothermally synthesized sample was achieved using a rosasite model, which has a monoclinic crystal system. nih.gov Similarly, synchrotron X-ray diffraction has been employed to study bimetallic nickel-cobalt (B8461503) carbonate hydroxide hydrates, which are promising materials for supercapacitors. researchgate.net

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, offering a fingerprint of the functional groups present. In hydrated carbonate compounds, characteristic absorption bands reveal the presence of carbonate ions, hydroxyl groups, and water molecules.

For a nickel-cobalt carbonate hydroxide hydrate, FTIR spectra show bands around 1060 cm⁻¹ and 830 cm⁻¹ which are attributed to ν(C=O) and δ(CO3) vibrations, respectively. researchgate.net Bands at approximately 965 cm⁻¹ and 522 cm⁻¹ are likely related to δ(M-OH) and ρw(Co-OH) vibrations. researchgate.net A broad absorption in the 3100-3700 cm⁻¹ region is characteristic of the ν(O-H) stretching vibration of water molecules. researchgate.net The presence of unidentate carbonate species can be indicated by a peak-to-peak separation of approximately 100 cm⁻¹ between the ν3 symmetric and asymmetric stretching vibrations. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Assignment
ν(C=O)~1060Carbonyl stretch
δ(CO₃)~830Carbonate bending
δ(M-OH)~965Metal-hydroxyl bending
ρw(Co-OH)~522Cobalt-hydroxyl wagging
ν(O-H)3100-3700Hydroxyl/Water stretching

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Oxygen Vacancies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. For cobalt compounds, the Co 2p spectrum provides crucial information about the oxidation state of cobalt.

The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, with binding energies around 781.2 eV and 797.1 eV, respectively, for cobalt carbonate hydroxide hydrate. mdpi.com The presence of satellite peaks can help distinguish between different oxidation states; for instance, Co(II) compounds exhibit observable satellite features at approximately 786 eV. thermofisher.com In mixed-valence compounds like Co₃O₄, which contains both Co(II) and Co(III), satellite features for both states are expected. thermofisher.com

XPS can also be used to indirectly investigate the presence of oxygen vacancies. spectroscopyonline.comfz-juelich.de One approach is to monitor changes in the valence state of the cations, as oxygen vacancies often lead to a reduction in the cation's oxidation state. spectroscopyonline.comfz-juelich.de Another method involves assessing the surface oxygen-to-cation stoichiometry. spectroscopyonline.comfz-juelich.de It is important to note that the feature often observed between 531–532 eV in the O 1s spectrum is not a direct indicator of oxygen vacancies, as a vacant site does not emit photoelectrons. fz-juelich.de

Spectral RegionBinding Energy (eV)Assignment
Co 2p₃/₂~778.2 - 781.2Cobalt 2p₃/₂
Co 2p₁/₂~794.6 - 797.1Cobalt 2p₁/₂
Co(II) Satellite~786Shake-up satellite peak for Co(II)

X-ray Absorption Near Edge Structure (XANES) and Soft X-ray Absorption Spectroscopy (XAS) for Oxidation States

X-ray Absorption Near Edge Structure (XANES) and the broader X-ray Absorption Spectroscopy (XAS) are powerful techniques for determining the average oxidation state and coordination environment of a specific element within a material. nih.govuu.nl The energy position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom. uu.nlresearchgate.net

For cobalt compounds, a shift in the Co K-edge to higher energy generally corresponds to a higher oxidation state. researchgate.net This relationship allows for the quantification of the proportions of Co(II) and Co(III) in a mixture by analyzing the XANES spectra. researchgate.net Operando XAS studies, which are conducted during a chemical reaction, can track changes in the cobalt oxidation state in real-time. nih.gov For instance, in the context of electrocatalysis, operando XAS has been used to correlate the cobalt oxidation state with the surface structure of cobalt oxide films during the oxygen evolution reaction. bohrium.com

Raman Spectroscopy in Phase Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the crystallographic phase of a material. It is a valuable tool for distinguishing between different polymorphs of a compound.

For carbonate-containing materials, Raman spectroscopy can be used for the quantitative determination of different crystal phases, such as the calcite, aragonite, and vaterite forms of calcium carbonate. rsc.orgresearchgate.net The Raman spectrum of a carbonate mineral will exhibit characteristic peaks corresponding to the vibrational modes of the carbonate ion and the crystal lattice. For example, the symmetric stretching vibration of the carbonate ion (ν₁) typically appears as a strong peak in the Raman spectrum. researchgate.net In-situ Raman studies can also be used to observe phase transitions under varying conditions of pressure and temperature. dewcommunity.org

Morphological and Microstructural Analysis

SEM images of cobalt carbonate hydroxide hydrate precursors have shown various morphologies, including urchin-like structures and sisal-like formations. mdpi.comresearchgate.net These three-dimensional structures can provide a large surface area for gas adsorption. mdpi.com TEM analysis can provide further detail on the nanostructure of the material. acs.org For instance, in situ liquid-phase TEM has been used to study the growth kinetics of amorphous cobalt carbonate nanoparticles. acs.org

Elemental Compositional Analysis

Confirming the elemental composition is a critical step in the characterization of this compound, ensuring the purity and stoichiometry of the synthesized material.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is a viable method for analyzing cobalt-containing compounds. Portable XRF (pXRF) analyzers, for example, can provide rapid, in-situ geochemical data.

However, the analysis of cobalt by XRF can be challenging due to inter-element interferences. Specifically, the presence of significant amounts of iron (Fe) and nickel (Ni) can make it difficult for XRF to accurately identify cobalt at low levels. This is because the X-ray emission peaks of these elements can overlap (e.g., Fe Kβ and Co Kα). Advanced methods and sophisticated deconvolution of the spectral peaks are often required to overcome these interferences, particularly in geological and environmental samples where these elements commonly coexist. For synthetic, high-purity this compound, XRF can be a straightforward method for confirming the presence of cobalt and screening for metallic impurities.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample, often integrated with electron microscopy (SEM or TEM). It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. researchgate.net

EDX analysis is frequently used to confirm the elemental composition of synthesized cobalt carbonate and its derivatives. Spectra obtained from cobalt-containing samples typically show distinct peaks corresponding to cobalt (Co) and oxygen (O), confirming the primary elemental makeup. The absence of peaks from other elements is a strong indicator of the sample's phase purity. This technique is particularly useful for verifying that no unintended impurities have been introduced during the synthesis process. For example, in the analysis of cobalt oxide nanoparticles derived from a carbonate precursor, EDX confirmed the presence of only Co and O peaks, supporting the purity of the final product.

Table 3: Elemental Peaks Identified in Cobalt Compounds by EDX

Element Characteristic X-ray Lines Purpose of Analysis
Cobalt (Co) Kα, Kβ, Lα Confirmation of primary element
Oxygen (O) Confirmation of carbonate/hydroxide/oxide presence

Applications in Advanced Materials Science

Catalysis and Industrial Chemical Processes

In the realm of chemical synthesis and industrial processes, cobalt(II) carbonate hydrate (B1144303) is a key ingredient in the formulation of advanced catalytic systems. Its ability to be readily converted into other cobalt compounds, such as oxides, makes it an indispensable starting material.

Precursor for Heterogeneous Cobalt-Based Catalysts

Cobalt(II) carbonate hydrate is frequently utilized as a precursor for the synthesis of heterogeneous cobalt-based catalysts. chemimpex.com The thermal decomposition (calcination) of this compound is a common method to produce cobalt oxides, such as cobalt(II,III) oxide (Co₃O₄), which are catalytically active materials. bu.edu.eg The properties of the final catalyst, including particle size and morphology, can be influenced by the synthesis conditions of the initial cobalt carbonate. labinsights.nl

This precursor role is crucial in creating catalysts for a range of industrial applications. labinsights.nlwikipedia.org For example, it can be used to prepare supported catalysts like Co₃O₄/MgO and Co₃O₄/Al₂O₃, which are effective in specific organic transformations. sigmaaldrich.com The versatility and relative low cost of cobalt carbonate make it an attractive starting point for developing robust and efficient catalytic systems. mdpi.comrsc.org

Role in Specific Catalytic Reactions (e.g., Fischer-Tropsch Synthesis, Hydrogenation)

Catalysts derived from this compound play a significant role in several vital industrial chemical reactions.

Fischer-Tropsch (FT) Synthesis: This process converts a mixture of carbon monoxide and hydrogen (synthesis gas) into liquid hydrocarbons. Cobalt-based catalysts are preferred for this reaction due to their high activity and selectivity. This compound serves as a precursor for these essential catalysts. chemimpex.com

Hydrogenation: Cobalt catalysts are employed in the hydrogenation of various organic compounds. chemimpex.com For instance, catalysts prepared from this compound can be used for the hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol. sigmaaldrich.com Cobalt-based catalysts are also extensively researched for CO₂ hydrogenation, a process that converts carbon dioxide into valuable chemicals like methane, hydrocarbons, and methanol. rsc.orgmdpi.comresearchgate.net The performance of these catalysts can be tuned by controlling the surface orientation of the nanostructures derived from precursors like cobalt carbonate. rsc.org

The effectiveness of these catalysts stems from the properties of the cobalt species formed after the decomposition of the carbonate precursor.

Atomic Doping for Enhanced Catalytic Activity (e.g., Oxygen Evolution Reaction)

While cobalt carbonate hydroxide (B78521) hydrate (CCHH) itself has limited intrinsic catalytic activity, its performance can be dramatically enhanced through atomic doping. acs.orgcityu.edu.hknih.gov This strategy is particularly effective for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. chemrxiv.org

Research has demonstrated that doping CCHH nanowires with iron (Fe) atoms significantly boosts OER catalytic performance. acs.orgcityu.edu.hknih.gov The doped material, Fe-CCHH/NF (grown on nickel foam), undergoes an in-situ electrochemical transformation to become a highly efficient OER catalyst. acs.orgnih.gov Density functional theory (DFT) calculations have revealed that the doped iron atoms lower the reactive energy barrier, thereby enhancing the OER activity. acs.orgcityu.edu.hknih.gov Similarly, doping cobalt oxides with rare-earth elements like Erbium (Er) has been shown to improve OER performance by creating oxygen vacancies and increasing the ratio of active Co³⁺ species. acs.orgresearchgate.net This approach of atomic doping provides a powerful method to engineer the electronic structure and introduce additional active sites, transforming a simple precursor into a high-performance catalyst. acs.orgacs.org

Catalyst SystemApplicationPerformance MetricValue
Fe-CCHH/NF-30Oxygen Evolution Reaction (OER)Overpotential @ 10 mA cm⁻²200 mV
Fe-CCHH/NF-30Oxygen Evolution Reaction (OER)Tafel Slope50 mV dec⁻¹
Fe-CCHH/NF-30Oxygen Evolution Reaction (OER)Stability @ 55 mA cm⁻²> 130 hours
4% Er–Co₃O₄Oxygen Evolution Reaction (OER)Overpotential @ 10 mA cm⁻²321 ± 5 mV
4% Er–Co₃O₄Oxygen Evolution Reaction (OER)Stability> 250 hours

Electrochemical Energy Storage Systems

This compound is a foundational material in the manufacturing of components for advanced electrochemical energy storage devices, including lithium-ion batteries and supercapacitors. chemimpex.com

Lithium-Ion Battery Cathode Materials and Precursors (e.g., LiCoO₂)

This compound is a widely used precursor for synthesizing lithium cobalt oxide (LiCoO₂), a common cathode material in commercial lithium-ion batteries. semanticscholar.orgmdpi.com The conventional synthesis route involves a solid-state reaction where cobalt carbonate or cobalt oxide derived from it is heated with a lithium salt, such as lithium carbonate (Li₂CO₃). wikipedia.orgtandfonline.com

The morphology and purity of the initial cobalt carbonate precursor can significantly influence the electrochemical properties of the final LiCoO₂ cathode material. mdpi.com For instance, sheet-like CoCO₃ recovered from spent batteries has been successfully used to regenerate flower-like LiCoO₂ with good charge capacity. mdpi.com Research continues to explore different synthesis methods and cobalt precursors to enhance the energy density, cycling stability, and safety of LiCoO₂ cathodes. rsc.orgacs.org

Precursor MaterialTarget Cathode MaterialSynthesis MethodKey Finding
This compoundLithium Cobalt Oxide (LiCoO₂)Solid-state reaction with lithium saltsStandard precursor for commercial LiCoO₂ production. wikipedia.org
Sheet-like CoCO₃ (recovered)Flower-like LiCoO₂Solid-state reaction with Li₂CO₃Regenerated cathode showed a good initial charge capacity of ~145 mAh·g⁻¹. mdpi.com
Cobalt nitrate (B79036) carbonate hydroxide hydratePorous Co₃O₄ nanorodsHydrothermal synthesis followed by calcinationResulting nanorods used as high-performance anode materials. epa.gov

Supercapacitor Electrode Materials and Performance Optimization

Cobalt-based materials, including those derived from cobalt carbonate, are promising candidates for supercapacitor electrodes due to their high theoretical specific capacitance. mdpi.com Cobalt carbonate hydroxide hydrate (CCHH) and related compounds are explored as electrode materials for these high-power energy storage devices. mdpi.comnih.gov

The strategy of creating bimetallic compounds, such as nickel-cobalt (B8461503) carbonate hydroxide hydrate, has proven effective in enhancing electrochemical performance. nih.govspringerprofessional.de These materials exhibit superior specific capacitance and stability due to the synergistic effects of the two transition metals and optimized nanostructures, like flower-like morphologies, which increase the surface area. nih.gov For example, a nickel-rich nickel-cobalt carbonate hydroxide hydrate material demonstrated a high specific capacitance of 1649.51 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov By converting cobalt carbonate precursors into materials like porous cobalt oxide (Co₃O₄), often in composites with carbon, researchers can develop electrodes with high capacitance and excellent rate capability for asymmetric supercapacitors. rsc.orguq.edu.au

Electrode MaterialDevice TypeElectrolytePerformance MetricValue
Ni₂Co-CHHSupercapacitorN/ASpecific Capacitance @ 1 A g⁻¹1649.51 F g⁻¹
Ni₂Co-CHHSupercapacitorN/ACapacitance Retention (3000 cycles)80.86%
ZIF-derived Nanoporous Co₃O₄SupercapacitorN/ASpecific Capacitance @ 5 mV s⁻¹504 F g⁻¹
Asymmetric Supercapacitor (Co₃O₄//Carbon)SupercapacitorN/ASpecific Energy36 Wh kg⁻¹
Asymmetric Supercapacitor (Co₃O₄//Carbon)SupercapacitorN/ASpecific Power8000 W kg⁻¹

Gas Sensing Technologies

The unique surface chemistry and porous nature of materials derived from this compound make it a compound of interest for gas sensing applications. Although direct research on this compound is limited, studies on closely related compounds like cobalt carbonate hydroxide hydrate provide significant insights into its potential.

Hybrid materials incorporating cobalt-based compounds with highly conductive nanomaterials like reduced graphene oxide (RGO) are being explored for high-performance gas sensors. In a notable study, a hybrid structure of cobalt carbonate hydroxide hydrate (CCHH) and RGO was synthesized for the detection of ammonia (B1221849) (NH₃) at room temperature. beilstein-journals.org In this composite, the CCHH acts as the primary gas sensing material, while the uniformly dispersed RGO serves as a conductive channel. beilstein-journals.org

The introduction of RGO is critical as it significantly enhances the electrical conductivity of the composite material. This improved conductivity facilitates the transfer of charge carriers, which is essential for a measurable sensing signal. beilstein-journals.org The synergy between the high specific surface area of the cobalt carbonate-based material, which provides ample sites for gas adsorption, and the excellent conductivity of RGO leads to a sensor with improved sensitivity and a better signal-to-noise ratio. beilstein-journals.org Research has shown that the mass proportion of RGO is a critical parameter that must be optimized to achieve the highest sensing response. beilstein-journals.org

The gas sensing mechanism in these hybrid materials is based on the change in electrical resistivity upon the adsorption of gas molecules. When the target gas, such as ammonia, interacts with the surface of the sensing material (the cobalt carbonate-based component), it leads to a charge transfer between the gas molecules and the material. This interaction alters the charge carrier concentration in the material, resulting in a detectable change in its resistance. The porous, three-dimensional structure of materials like CCHH is advantageous as it provides a large surface area for gas molecules to adsorb, enhancing the sensitivity of the sensor. beilstein-journals.org The role of the RGO is to efficiently conduct the electronic signal generated by this adsorption event, allowing for rapid and measurable detection at room temperature. beilstein-journals.org

Precursor for Functional Oxides and Advanced Ceramics

This compound is widely utilized as a precursor for the synthesis of various functional cobalt oxides and for imparting color to advanced ceramics. Its utility in this context is primarily due to its decomposition into cobalt oxides upon heating (calcination). cymitquimica.com

Heating this compound first leads to the loss of its water of hydration at around 140°C. The resulting anhydrous cobalt(II) carbonate then decomposes at higher temperatures, typically around 427°C, to form cobalt(II) oxide (CoO). google.com In the presence of an oxidizing atmosphere such as air, further oxidation can occur to produce cobalt(II,III) oxide (Co₃O₄). google.comtosoh.co.jp

Table 1: Thermal Decomposition of this compound

TemperatureEventProduct(s)
~140°CDehydrationAnhydrous Cobalt(II) carbonate (CoCO₃) + Water (H₂O)
~427°CDecomposition (in inert atmosphere)Cobalt(II) oxide (CoO) + Carbon dioxide (CO₂)
>427°CDecomposition (in air)Cobalt(II,III) oxide (Co₃O₄) + Carbon dioxide (CO₂)

This table is based on data from multiple sources. google.comtosoh.co.jp

The resulting cobalt oxides, particularly Co₃O₄, are important functional materials used in applications such as lithium-ion battery cathodes, catalysts, and magnetic materials. nih.govmitacs.ca By carefully controlling the calcination temperature and atmosphere, the specific phase and particle size of the resulting cobalt oxide can be tailored. mitacs.ca

In the ceramics industry, cobalt(II) carbonate is a potent coloring agent, producing a range of blue hues in glazes and clay bodies after firing. Its fine particle size allows for excellent dispersion within the ceramic matrix, resulting in a more uniform and evenly distributed color compared to using cobalt oxide directly. As it decomposes during firing, it releases carbon dioxide gas, which can sometimes lead to defects like pinholes in the glaze if not properly managed.

Coordination Chemistry and Complex Formation

This compound serves as a valuable starting material in coordination chemistry for the synthesis of various cobalt complexes. Although insoluble in water, it readily reacts with acids, which facilitates its use in solution-based synthesis. tosoh.co.jp For instance, its reaction with mineral acids dissolves the carbonate and forms a solution containing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which can then be used in subsequent ligand exchange reactions. tosoh.co.jp

A key aspect of its role in coordination chemistry is the ability of the carbonate ion (CO₃²⁻) itself to act as a ligand. The carbonate ligand can coordinate to a metal center in several ways, most commonly as a unidentate (binding through one oxygen atom) or a bidentate (binding through two oxygen atoms) ligand. This versatility allows for the formation of a wide variety of stable cobalt complexes, including the well-studied green tris(carbonato)cobaltate(III) anion, [Co(CO₃)₃]³⁻.

Table 2: Selected Reactions of Cobalt(II) Carbonate in Complex Formation

ReactantsProduct(s)Reaction Type
CoCO₃ + HCl(aq) + H₂O[Co(H₂O)₆]Cl₂ + CO₂Acid-base reaction, precursor for aqua complex
CoCO₃ + Acetylacetone (B45752) + H₂O₂Tris(acetylacetonato)cobalt(III)Synthesis of a coordination complex

This table is based on data from multiple sources. google.comtosoh.co.jp

The synthesis of coordination compounds often involves the reaction of cobalt(II) carbonate with other ligands in solution. For example, the reaction of cobalt(II) carbonate with acetylacetone in the presence of an oxidizing agent like hydrogen peroxide yields the stable cobalt(III) complex, tris(acetylacetonato)cobalt(III). google.comtosoh.co.jp This highlights its role not just as a source of cobalt ions but as a reactant that can be directly incorporated into the synthesis of complex molecular architectures.

Atomic Layer Deposition (ALD) Applications

Currently, there is no scientific literature available to suggest that this compound is used as a precursor in Atomic Layer Deposition (ALD) processes. ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. The precursors for ALD must be volatile enough to be transported in the gas phase to the substrate and reactive enough to chemisorb on the surface. Typical precursors for the ALD of cobalt films are organometallic compounds such as cyclopentadienylcobalt dicarbonyl, dicobalt hexacarbonyl tert-butylacetylene, and various cobalt amidinates. These compounds possess the necessary volatility and reactivity for the ALD process. In contrast, this compound is an inorganic salt with very low volatility, making it unsuitable for conventional thermal or plasma-enhanced ALD processes.

Environmental Geochemistry and Remediation

Immobilization of Cobalt in Natural Environments

The immobilization of cobalt in natural environments is a critical process influencing its bioavailability and potential toxicity. A primary mechanism for this immobilization is the incorporation of cobalt(II) ions into the crystal structure of carbonate minerals, particularly calcite (CaCO₃). This process is considered a potential pathway to sequester the toxic metal in the environment researchgate.net.

Experimental studies have demonstrated that the co-precipitation of cobalt with calcite leads to the formation of Co-bearing calcites, effectively trapping the cobalt within a solid phase researchgate.net. The distribution coefficients of cobalt between the fluid and the calcite solid solution are reported to be in the range of 11 to 17, indicating a strong preferential partitioning of cobalt into the solid mineral despite high supersaturation conditions researchgate.net. This suggests that calcite can act as an effective sink for cobalt in aqueous environments.

However, the extent of this immobilization is subject to thermodynamic constraints. While cobalt can be incorporated into the calcite lattice, forming a (Ca,Co)CO₃ solid solution, there is a significant miscibility gap between the two end-members, calcite and spherocobaltite (CoCO₃) researchgate.net. Computer simulations based on density functional theory indicate that the enthalpy of mixing is strongly positive, meaning that the formation of the solid solution is energetically less favorable than the separate pure phases researchgate.net. This implies that many naturally observed cobalt-bearing calcites may be metastable researchgate.net. Despite this, the process serves as a significant route for cobalt's removal from the aqueous phase under specific geochemical conditions. The presence of Co²⁺ can also promote the formation of amorphous phases and, at certain Co²⁺/Ca²⁺ ratios, favor the stabilization of aragonite, another polymorph of calcium carbonate, which can also incorporate cobalt researchgate.net.

Role in Aquatic Geochemical Cycles

Cobalt(II) carbonate hydrate (B1144303) plays a role in the broader biogeochemical cycling of elements in aquatic systems, which are heavily influenced by the carbonate cycle. The global carbonate cycle involves the exchange of carbon between the atmosphere, oceans, and sediments, largely mediated by biological processes researchgate.nethawaii.edu. Calcifying organisms, such as plankton, are central to this cycle, creating calcium carbonate shells that eventually sink and form sedimentary deposits researchgate.nethawaii.edu.

While the primary focus of the aquatic carbonate cycle is on major elements like calcium, trace metals such as cobalt are also involved. The precipitation and dissolution of carbonate minerals are key processes that control the fate of many dissolved ions. In aquatic environments, dissolved cobalt can be removed from the water column through its incorporation into newly forming carbonate minerals, as discussed in the context of immobilization. This process links the cobalt cycle to the carbon cycle nih.gov.

The formation of cobalt-bearing carbonates is influenced by environmental factors such as pH, temperature, and the relative concentrations of dissolved cobalt and other cations like calcium. In environments where conditions favor carbonate precipitation, cobalt(II) can be sequestered into sediments, effectively removing it from bioactive zones in the water column. Conversely, changes in water chemistry, such as a decrease in pH, can lead to the dissolution of these carbonate minerals, releasing the sequestered cobalt back into the aquatic environment. Therefore, cobalt(II) carbonate and its hydrated forms act as both a sink and a potential source of cobalt in aquatic systems, modulated by the prevailing geochemical conditions that govern the carbonate cycle.

Co-crystallization Phenomena with Carbonate Minerals (e.g., Calcite)

The co-crystallization of cobalt(II) with carbonate minerals, especially calcite, is a well-documented phenomenon. When cobalt ions are present in a solution from which calcite is precipitating, they can substitute for calcium ions in the mineral's crystal lattice, forming a (Ca,Co)CO₃ solid solution researchgate.netresearchgate.net. This process is a significant mechanism for the incorporation of cobalt into a solid phase.

Research has shown that the precipitation process can be complex, involving the formation of not only Co-bearing calcite but also Co-bearing aragonite and a cobalt-rich, low-crystallinity phase identified as CoCO₃·nH₂O researchgate.net. The formation of these different phases is dependent on the ratio of Co²⁺ to Ca²⁺ in the solution. For instance, significant amounts of Co-bearing aragonite can form when the Co²⁺/Ca²⁺ ratio is higher than 0.1 and can even become the dominant phase at ratios above 0.2 researchgate.net.

The resulting Co-bearing calcite crystals can have cobalt mole fractions (Xsph) up to 0.33 researchgate.net. However, the solid solution is non-ideal, exhibiting a positive excess volume of mixing, which indicates a structural strain due to the size difference between Ca²⁺ and Co²⁺ ions researchgate.net. This non-ideality leads to a miscibility gap, meaning there is a limit to how much cobalt can be stably incorporated into the calcite structure under equilibrium conditions researchgate.net. Despite these limitations, the preferential partitioning of cobalt into the solid phase during precipitation makes co-crystallization a key process for cobalt sequestration in carbonate-rich environments researchgate.net.

Co-crystallization Products of Cobalt with Calcium Carbonate
ProductConditions/ObservationsCobalt Mole Fraction (Xsph)Reference
Co-bearing CalciteForms a non-ideal solid solution with a positive excess volume of mixing.Up to 0.33 in experimental precipitates. researchgate.net
Co-bearing AragoniteFormation is significant when the Co²⁺/Ca²⁺ ratio in the solution is > 0.1.Becomes the dominant phase at Co²⁺/Ca²⁺ ratios > 0.2. researchgate.net
Amorphous CoCO₃·nH₂OA Co-rich, low-crystallinity phase identified by FTIR.Not specified. researchgate.net

Formation and Transformation in Ore Deposits (e.g., Supergene Zones)

Cobalt(II) carbonate, often in its mineral form spherocobaltite, can form in ore deposits through secondary processes, particularly within supergene zones wikipedia.org. Supergene processes occur when primary (hypogene) ore deposits are chemically weathered by descending meteoric water wikipedia.org. This leads to the leaching of metals from the upper oxidized zone and their redeposition at or below the water table, in what is known as the enriched zone wikipedia.org.

In the oxidized zone of an ore deposit, primary sulfide (B99878) minerals are broken down, releasing metals like cobalt into solution. These metal-bearing solutions percolate downwards. If these solutions encounter a carbonate-rich host rock (like limestone or dolomite), the change in chemical conditions can cause the precipitation of secondary carbonate minerals wikipedia.orgunina.it. In this context, dissolved cobalt can precipitate as cobalt(II) carbonate (spherocobaltite) or as a component in other carbonate minerals like cobaltoan calcite or cobaltoan dolomite (B100054) usgs.govcelestialearthminerals.com. The formation of these secondary carbonates is a key process in the development of certain types of cobalt ore bodies.

Spherocobaltite is found in hydrothermal cobalt-bearing mineral deposits and is often associated with other secondary minerals such as erythrite, roselite, and annabergite wikipedia.org. The transformation from primary sulfide ores to secondary carbonate ores represents a significant geochemical redistribution of cobalt, concentrating it in new mineral forms within the supergene profile of the deposit.

Metallurgical Challenges in Cobalt Carbonate Processing

The processing of cobalt ores, including cobalt carbonate, presents several metallurgical challenges. Cobalt is most often mined as a byproduct of copper and nickel, which means its recovery circuit is secondary to that of the primary metal usgs.gov911metallurgist.com. This can lead to inefficiencies in cobalt recovery, with typical flotation recoveries for cobalt ranging from 40% for oxides to 80% for sulfides 911metallurgist.com.

Hydrometallurgy is a common route for processing cobalt ores. This involves leaching the ore in acid (typically sulfuric acid) to dissolve the metals, followed by purification and precipitation steps bipartisanpolicy.org. Cobalt(II) carbonate is an important intermediate product in this process; it is often precipitated from the purified leach solution by adding a carbonate source like sodium carbonate aalto.fiwikipedia.org.

Key Metallurgical Challenges in Cobalt Carbonate Production
ChallengeDescriptionReference
Byproduct StatusCobalt is usually a byproduct of Cu or Ni mining, making its recovery process subordinate and potentially less efficient. usgs.gov911metallurgist.com
Impurity ControlAchieving high-purity cobalt carbonate requires extensive purification to remove co-extracted metals like Ni, Mn, and Fe. 911metallurgist.com
Precipitation ControlThe precipitation of CoCO₃ is sensitive to pH, temperature, and reactant concentrations, affecting product purity and morphology. Formation of undesired double salts can occur. aalto.fi
Feed VariabilityThe mineralogy and grade of cobalt ores can vary significantly, requiring flexible and robust processing flowsheets which can increase costs. srk.com

Biological Interactions and Biochemical Significance

Essential Trace Element Functionality

Cobalt's primary role in biological systems is intrinsically linked to vitamin B12. This vitamin is essential for the production of red blood cells and the maintenance of the nervous system. In fact, the body only utilizes cobalt when it is incorporated into vitamin B12. A deficiency in cobalt is therefore synonymous with a vitamin B12 deficiency, which can lead to conditions like pernicious anemia, characterized by symptoms such as fatigue, numbness, and tingling in the extremities.

Beyond its role in vitamin B12, cobalt can also act as a cofactor, replacing manganese and zinc in the activation of several enzymes that are crucial for biochemical reactions. It is also involved in the Krebs cycle, the process through which the body generates energy from sugars.

Role in Metalloproteins and Enzymatic Pathways

Cobalt is a key constituent of coenzymes known as cobalamins, with vitamin B12 being the most prominent example. Metalloproteins are proteins that contain a metal ion cofactor, and a significant portion of all proteins fall into this category. In these molecules, the cobalt atom is situated within a corrin (B1236194) ring and is bonded to various organic groups.

Vitamin B12-dependent enzymes play a critical role in various metabolic pathways. For instance, they catalyze the transfer of methyl groups between molecules, a process vital for DNA synthesis and repair. One such enzyme, methionine synthase, is crucial for converting homocysteine to methionine, an essential amino acid. Another important cobalt-containing enzyme is methylmalonyl-CoA mutase, which is involved in the metabolism of fatty acids and amino acids.

While the majority of cobalt's biological functions are mediated through vitamin B12, some enzymes bind cobalt directly without the corrin ring. An example is methionine aminopeptidase (B13392206) 2, an enzyme found in humans and other mammals. Another non-corrin cobalt enzyme is nitrile hydratase, which is utilized by bacteria in the metabolism of nitriles.

Biochemical Absorption and Distribution Mechanisms

Cobalt enters the human body through various routes, including ingestion of food and water, inhalation, and dermal contact. When ingested, water-soluble cobalt is absorbed from the small intestine into the bloodstream. The absorption rate of ingested cobalt can vary significantly, ranging from 5% to 97%, and is influenced by factors such as an individual's nutritional status and the dose of cobalt consumed.

Once in the bloodstream, cobalt binds to proteins, primarily albumin, and is transported to various tissues and cells. The highest concentrations of cobalt are typically found in the liver and kidneys, which are involved in storing and excreting this element. Cobalt is also distributed to the heart, spleen, serum, and whole blood, with lower concentrations found in the skeleton, hair, lymphatic system, and pancreas. The body excretes cobalt primarily through urine and feces.

Interactive Data Table: Cobalt Distribution in the Body

Organ/TissueRelative Cobalt ConcentrationKey Function in Cobalt Metabolism
LiverHighPrimary storage site
KidneysHighInvolved in excretion
HeartModerateDistribution via bloodstream
SpleenModerateDistribution and storage
SkeletonLowLong-term deposition
HairLowIndicator of long-term exposure

This table illustrates the relative distribution of cobalt in various human organs and tissues following absorption.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and thermodynamic stability of materials. By solving the Schrödinger equation for a system of electrons, DFT can predict various properties from first principles.

Electronic Structure: DFT calculations have been employed to determine the electronic properties of cobalt carbonate and its related phases, such as cobalt carbonate hydroxide (B78521). These studies reveal key parameters like the band gap, which is crucial for understanding the material's electrical conductivity and optical properties. For instance, first-principles DFT calculations on two-dimensional (2D) nanosheets and one-dimensional (1D) nanowires of cobalt carbonate hydroxide showed that the band gap is highly dependent on the exposed crystal facet. The (120) facet in 2D nanosheets was found to have a band gap of 0.2 eV, significantly smaller than the 1.04 eV calculated for the (200) facet in 1D nanowires nih.gov. Similarly, DFT studies on hydrothermally synthesized CoCO3 microcrystals determined an energy band gap in the range of 5.43–5.56 eV researchgate.net. These theoretical findings are critical for applications in electronics and electrochemistry, where the electronic structure dictates charge transfer efficiency nih.gov.

Thermodynamic Stability: DFT is also used to assess the relative stability of different crystal structures (polymorphs) and hydrated forms of cobalt carbonate. By calculating the total energy of various atomic arrangements, researchers can predict the most thermodynamically stable phase under specific conditions. For the closely related cobalt carbonate hydroxide (Co2CO3(OH)2), DFT simulations have been used to investigate the stability of different possible crystal phases, such as those resembling the minerals malachite and rosasite researchgate.netnih.gov. These calculations predicted that the rosasite-like and malachite-like monoclinic phases are nearly degenerate in energy, representing two distinct local minima on the potential energy landscape, while other potential structures were found to be unstable researchgate.netnih.gov. Such computational insights help interpret experimental data, like X-ray diffraction patterns, and understand the material's synthesis and phase transformations researchgate.net.

DFT-Calculated Properties of Cobalt Carbonate and Related Compounds
Compound/StructurePropertyCalculated ValueReference
CoCO3 microcrystalsEnergy Band Gap5.43–5.56 eV researchgate.net
Co2(OH)2CO3 (2D Nanosheet, (120) facet)Band Gap0.2 eV nih.gov
Co2(OH)2CO3 (1D Nanowire, (200) facet)Band Gap1.04 eV nih.gov
Co2CO3(OH)2 (Rosasite-like phase)StabilityPredicted as a stable local minimum researchgate.netnih.gov
Co2CO3(OH)2 (Malachite-like phase)StabilityPredicted as a stable local minimum (nearly degenerate with rosasite-like) researchgate.netnih.gov

Atomistic Simulations of Crystal Growth and Defects

Atomistic simulations, particularly those based on interatomic potentials and molecular dynamics (MD), provide a means to model the dynamic processes of crystal growth and the formation of defects over time scales longer than what is accessible by DFT.

Crystal Growth: These simulations can model the nucleation and growth of Cobalt(II) carbonate hydrate (B1144303) crystals from a supersaturated aqueous solution. By tracking the trajectories of individual atoms and ions, researchers can observe the mechanisms of ion attachment to crystal surfaces, the influence of hydration shells, and the evolution of crystal morphology. While direct simulations of Cobalt(II) carbonate hydrate are not widely published, principles are derived from extensive work on other carbonate minerals like calcite (CaCO3) core.ac.uk. These studies show that crystal growth is a complex process influenced by factors such as surface energy, the presence of step edges, and the interaction with solvent molecules core.ac.uk. Molecular dynamics simulations can predict growth velocities on different crystal faces, explaining the anisotropic shapes of the resulting crystals core.ac.ukaps.org.

Defects: Atomistic simulations are also crucial for understanding the nature and impact of defects within the crystal lattice. Point defects, such as vacancies (missing ions) or substitutional impurities (e.g., Mn2+ or Mg2+ replacing Co2+), can be modeled to determine their formation energies and their effect on the crystal's structural and chemical properties researchgate.net. Simulations on rhombohedral carbonates have shown that the energy required to incorporate a dopant ion increases with the size of that ion researchgate.net. Furthermore, these models can simulate the migration of ions within the crystal, calculating diffusion pathways and activation energies researchgate.net. This is particularly important for understanding processes like ion transport in battery materials or the long-term stability of the crystal. Studies on dilute alloys have also shown that rapid solidification can lead to the formation of vacancies and interstitials, sometimes as Frenkel pairs vtt.fi.

Prediction of Reaction Pathways and Energy Barriers

Computational methods are instrumental in mapping out the potential reaction pathways for the formation, decomposition, or transformation of this compound. By calculating the potential energy surface of a reacting system, theoretical chemists can identify transition states and determine the activation energy (energy barrier) for a given reaction.

This approach allows for the elucidation of reaction mechanisms at a molecular level. For example, DFT calculations can be used to model the thermal decomposition of this compound. By simulating the breaking of bonds and the formation of new ones, researchers can predict the intermediate species and the temperature at which decomposition to cobalt oxide, water, and carbon dioxide is likely to occur. The nudged elastic band (NEB) method is a common technique used to find the minimum energy path between reactants and products, revealing the transition state and its associated energy barrier nih.gov.

While specific studies on this compound are limited, research on related systems provides valuable insights. For instance, computational studies on cobalt-based catalysts for the oxygen evolution reaction have detailed the energy barriers for the formation and coupling of Co-oxo species nih.gov. Similarly, theoretical investigations into the decomposition of organic carbonate electrolytes in batteries have identified reaction pathways involving nucleophilic attack, calculating the energy profiles for these reactions ornl.gov. These methodologies are directly applicable to understanding the chemical transformations of this compound.

Theoretical Insights into Electrochemical Processes

For applications in energy storage, such as supercapacitors or batteries, understanding the electrochemical behavior of this compound is paramount. Theoretical modeling provides atomistic insights into the mechanisms that govern its performance.

First-principles simulations have been applied to the closely related cobalt carbonate hydroxide to unravel its pseudocapacitive mechanism researchgate.netacs.org. These simulations can model the charge-discharge process, identifying the specific reactions that contribute to capacitance. For example, theoretical calculations of the electromotive forces (EMF) for deprotonation reactions within the crystal structure were used to determine if such reactions were feasible within the experimental potential window. The results suggested that strong hydrogen bonds stabilize the crystal, making deprotonation within the bulk material unlikely researchgate.net.

Furthermore, computational models can explain the relationship between a material's structure and its electrochemical properties. DFT calculations that revealed different band gaps for different crystal facets of cobalt carbonate hydroxide helped to explain why 2D nanosheets exhibit more efficient electron transfer and superior capacitance compared to 1D nanowires nih.gov. Theoretical studies also suggest that the inclusion of carbonate groups can enhance the hydrophilicity of the material and that internal metallic bonds can promote electron transport, both of which are beneficial for electrochemical performance mdpi.com. These theoretical insights are critical for designing next-generation electrode materials with enhanced energy storage capabilities nih.gov.

Theoretical Findings on Electrochemical Properties of Cobalt Carbonate Materials
Material/SystemTheoretical MethodKey InsightReference
Cobalt Carbonate HydroxideFirst-principles simulationsCalculated deprotonation potential (3.05 V vs. SCE) is outside the experimental window, suggesting bulk deprotonation is unlikely. researchgate.net
Co2(OH)2CO3 NanostructuresDensity Functional Theory (DFT)The smaller band gap of the (120) facet in 2D nanosheets facilitates more efficient electron transfer compared to 1D nanowires. nih.gov
Co(CO3)0.5(OH)·0.11H2OStructural AnalysisPresence of CO32- groups increases hydrophilicity, aiding ion diffusion. mdpi.com
Cobalt in H2CO3/HCO3-/CO32- solutionElectrochemical ModelingA mechanism involving competitive adsorption of carbonate and bicarbonate species on the cobalt surface governs the electrooxidation rate. iaea.org

Q & A

Q. What are the standard synthesis methods for cobalt(II) carbonate hydrate in laboratory settings?

this compound is commonly synthesized via wet chemical routes using aqueous solutions of cobalt salts (e.g., cobalt nitrate or chloride) and carbonate precursors (e.g., sodium carbonate). Co-precipitation under controlled pH (7–9) and temperature (60–80°C) is typical to ensure phase purity. For bimetallic variants (e.g., Ni-Co systems), stoichiometric adjustments of metal salt ratios are critical to control composition .

Q. Which analytical techniques are recommended for characterizing purity and structural properties?

  • X-ray diffraction (XRD) : Resolves crystallographic phase and lattice parameters. Synchrotron XRD with Rietveld refinement is preferred for resolving ambiguities in crystal structure .
  • FTIR spectroscopy : Identifies functional groups (e.g., carbonate, hydroxide) and hydration states .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate water content by mass loss upon heating (e.g., 100–300°C for dehydration) .
  • Elemental analysis : Gravimetric or redox titration determines Co²⁺ and oxalate content .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Impermeable gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (IARC Group 2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Waste disposal : Classify as hazardous waste; comply with local regulations for cobalt compounds .

Advanced Research Questions

Q. How can synchrotron-based techniques resolve contradictions in reported crystal structures?

Discrepancies in literature (e.g., hydration states, metal coordination) arise from insufficient resolution in lab-grade XRD. Synchrotron XRD paired with Rietveld refinement provides high-precision lattice parameter measurements, distinguishing between isostructural phases (e.g., anhydrous vs. hydrate) . For example, used this approach to confirm oxygen octahedral distortion in Ni-Co systems, resolving prior ambiguities.

Q. What methodologies elucidate electronic properties and spin states of cobalt ions in this compound?

  • X-ray absorption spectroscopy (XAS) : L₃,₂-edge and K-edge XANES determine oxidation states (Co²⁺/Co³⁺) and ligand field splitting (LFS). identified Co²⁺ in low-spin states (LFS ≈ 1.5 eV) and Ni²⁺ in mixed-spin configurations.
  • Magnetic susceptibility measurements : Quantify spin crossover behavior, though oxygen vacancies may complicate interpretations .

Q. How do synthesis parameters (pH, temperature) influence morphology and catalytic activity?

  • pH control : Higher pH (>9) favors hydroxide co-precipitation, altering surface area and defect density.
  • Temperature : Elevated temperatures (80–100°C) promote crystallite growth, reducing porosity but enhancing thermal stability.
  • Morphology optimization : Nanostructured forms (e.g., mesoporous particles) synthesized via templated routes show improved catalytic performance in oxygen evolution reactions (OERs) .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on thermal stability?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) often stem from hydration variability or impurities. Standardize TGA protocols:

  • Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions.
  • Cross-validate with mass spectrometry (MS) to detect evolved gases (e.g., CO₂, H₂O) .

Q. What strategies mitigate inconsistencies in electrochemical performance data?

  • Surface passivation : Pre-treat electrodes to remove oxide layers.
  • Defect engineering : Introduce oxygen vacancies via annealing (300–400°C in reducing atmospheres) to enhance conductivity .

Methodological Tables

Technique Application Key Findings Reference
Synchrotron XRD + RietveldCrystal structure refinementResolved Ni/Co site distortions
XANESOxidation state analysisConfirmed Co²⁺ low-spin states
Gravimetric titrationCo²⁺ quantification95–98% recovery in lab-scale syntheses

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.